2-(2,6-Dimethylanilino)propanenitrile
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Overview
Description
2-(2,6-Dimethylanilino)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 2,6-dimethylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Dimethylanilino)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylanilino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethylanilino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylanilino)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Denatonium: Known for its extreme bitterness, denatonium is used as a deterrent in various products.
Propionitrile: A simple aliphatic nitrile, propionitrile is used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(2,6-Dimethylanilino)propanenitrile is unique due to its specific structure, which combines the properties of a nitrile with the substituent effects of the 2,6-dimethylanilino group.
Properties
CAS No. |
105651-62-5 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10,13H,1-3H3 |
InChI Key |
VSCWCMHMLSYCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C#N |
Origin of Product |
United States |
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